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molecular formula C22H28Cl2N2O4 B8758672 N,N'-bis[3-(4-chlorophenoxy)-2-hydroxypropyl]piperazine

N,N'-bis[3-(4-chlorophenoxy)-2-hydroxypropyl]piperazine

Cat. No. B8758672
M. Wt: 455.4 g/mol
InChI Key: NVORDKNEFAUQNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04269838

Procedure details

While 9.3 g of piperazine is refluxed in 50 ml of methanol with stirring, 10 g of p-chlorophenyl glycidyl ether are added dropwise over a period of 1.5 hours. After the addition has been completed, the mixture is refluxed with stirring for a further 1.5 hours, and then concentrated to dryness under reduced pressure. The residue is dissolved in dilute hydrochloric acid and extracted with ethyl acetate. The water layer is rendered basic with sodium hydroxide, extracted first with benzene from which there can be obtained N,N'-bis[3-(4-chlorophenoxy)-2-hydroxypropyl]piperazine, and then with n-butanol. The butanol extracts are washed with water and the solvent then removed by distillation under reduced pressure to yield 10.0 g of N-[3-(4-chlorophenoxy)-2-hydroxypropyl]piperazine as a colorless oil.
Quantity
9.3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.[CH2:7]([O:11][C:12]1[CH:17]=[CH:16][C:15]([Cl:18])=[CH:14][CH:13]=1)[CH:8]1[O:10][CH2:9]1>CO>[Cl:18][C:15]1[CH:16]=[CH:17][C:12]([O:11][CH2:7][CH:8]([OH:10])[CH2:9][N:1]2[CH2:6][CH2:5][N:4]([CH2:9][CH:8]([OH:10])[CH2:7][O:11][C:12]3[CH:17]=[CH:16][C:15]([Cl:18])=[CH:14][CH:13]=3)[CH2:3][CH2:2]2)=[CH:13][CH:14]=1

Inputs

Step One
Name
Quantity
9.3 g
Type
reactant
Smiles
N1CCNCC1
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
C(C1CO1)OC1=CC=C(C=C1)Cl

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is refluxed
STIRRING
Type
STIRRING
Details
with stirring for a further 1.5 hours
Duration
1.5 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in dilute hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
extracted first with benzene from which there

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(OCC(CN2CCN(CC2)CC(COC2=CC=C(C=C2)Cl)O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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